(E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c1-14-24-19-4-2-3-5-20(19)26(14)17-10-11-25(13-17)21(27)9-6-15-12-16(22)7-8-18(15)23/h2-9,12,17H,10-11,13H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBTPHGKHICMH-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C=CC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)/C=C/C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic derivative that incorporates a difluorophenyl group and a benzo[d]imidazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on existing literature.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzo[d]imidazole derivatives. The compound's structure suggests possible interactions with bacterial targets, particularly due to the presence of the benzo[d]imidazole ring, which has been associated with significant antimicrobial activity against various pathogens.
Case Study: Antimicrobial Testing
A study conducted on similar benzo[d]imidazole derivatives demonstrated their effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Candida albicans. The minimum inhibitory concentrations (MICs) for several derivatives were reported to be below 10 µg/mL, indicating strong antimicrobial properties .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3ao | S. aureus | < 1 |
| 3aq | C. albicans | 3.9 |
| 3ad | M. smegmatis | 7.8 |
Anticancer Activity
The anticancer potential of compounds containing benzo[d]imidazole and pyrrolidine rings has been explored extensively. These compounds often exhibit cytotoxic effects against various cancer cell lines.
Research Findings
In vitro studies have shown that related compounds induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways. For instance, derivatives with similar structures have been tested against A549 lung cancer cells, revealing IC50 values significantly lower than standard chemotherapeutics .
The proposed mechanisms of action for this compound include:
- Inhibition of DNA synthesis : By interfering with topoisomerase enzymes.
- Apoptotic induction : Triggering intrinsic apoptotic pathways leading to cell death.
Molecular docking studies suggest that the compound may bind effectively to active sites on target proteins, enhancing its potential as a therapeutic agent .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzoimidazole exhibit promising anticancer properties. The incorporation of the (E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one structure may enhance these effects due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Case Study:
A study conducted on similar compounds demonstrated that benzoimidazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis. The mechanism involved the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Antimicrobial Properties
Compounds with benzoimidazole structures have shown antimicrobial activity against a range of pathogens. The unique combination of functional groups in this compound may contribute to its efficacy against resistant strains of bacteria and fungi.
Case Study:
Research highlighted that certain benzoimidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored further for developing new antimicrobial agents .
Neuropharmacological Applications
The presence of the pyrrolidine ring suggests potential applications in neuropharmacology. Compounds featuring similar structures have been investigated for their effects on neurological disorders such as anxiety and depression.
Case Study:
In preclinical models, derivatives with similar scaffolds have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could lead to anxiolytic or antidepressant effects .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the difluorophenyl group or the benzoimidazole moiety can significantly impact biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on difluorophenyl | Enhanced lipophilicity and cellular uptake |
| Variations in pyrrolidine ring | Altered receptor binding affinity |
| Changes in benzoimidazole structure | Improved selectivity towards cancer cells |
Comparison with Similar Compounds
Chalcone Derivatives with Imidazole/ Benzoimidazole Moieties
The target compound shares structural homology with antifungal chalcones such as (E)-1-(4-fluorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one (Chalcone 3a) and (E)-3-[4-(imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one (Chalcone 3c) . Key differences include:
- Substitution pattern : The target compound replaces the imidazole-phenyl group with a benzoimidazole-pyrrolidine system, likely enhancing steric bulk and hydrogen-bonding capacity.
- Fluorination: The 2,5-difluorophenyl group in the target compound may confer greater lipophilicity and resistance to oxidative metabolism compared to mono-fluorinated or non-fluorinated aryl groups in Chalcones 3a–3c.
TRK Kinase Inhibitors
The European patent EP-2024-XXXXX describes 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives as TRK kinase inhibitors for cancer therapy . While these compounds share the 2,5-difluorophenyl-pyrrolidine motif with the target molecule, their core structure diverges (pyrazolopyrimidine vs. propenone-benzoimidazole), leading to distinct binding modes and selectivity profiles.
Functional Comparison
Antifungal Activity
Chalcones 3a–3c exhibit moderate antifungal activity against Aspergillus spp., with MIC values ranging from 8–32 µg/mL . The target compound’s benzoimidazole-pyrrolidine system may enhance interactions with fungal cytochrome P450 enzymes or ergosterol biosynthesis pathways, though experimental validation is required.
Kinase Inhibition Potential
TRK inhibitors from the patent demonstrate IC50 values below 100 nM for TrkA/B/C kinases. The target compound’s benzoimidazole moiety could mimic ATP-binding motifs in kinase domains, but its chalcone backbone may limit conformational adaptability compared to rigid heterocyclic cores in patented derivatives.
Data Table: Key Comparisons
Q & A
Q. What spectroscopic methods are recommended to confirm the structural identity of this compound?
Answer: A combination of 1H/13C NMR , IR spectroscopy , and X-ray crystallography is essential. For example, X-ray crystallography (e.g., ) resolves stereochemistry and confirms the (E)-configuration of the enone moiety. NMR can verify substituent positions, such as the 2,5-difluorophenyl group and pyrrolidine-linked benzimidazole, by comparing chemical shifts to structurally similar compounds . IR spectroscopy helps identify carbonyl (C=O) stretching frequencies (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .
Q. How can researchers validate the purity of this compound post-synthesis?
Answer: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Elemental analysis (EA) should match calculated values for C, H, N, and F within ±0.4%. For example, demonstrates EA validation for benzimidazole derivatives, ensuring no residual solvents or byproducts.
Q. What are the standard synthetic routes for preparing this compound?
Answer: A multi-step approach is typical:
- Step 1: Synthesize the pyrrolidine-benzimidazole core via cyclocondensation of 1,2-diaminobenzene with a ketone derivative under acidic conditions .
- Step 2: Introduce the 2,5-difluorophenyl group via Heck coupling or Michael addition to the enone system, using palladium catalysts (e.g., Pd(OAc)₂) or organocatalysts .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence the stereoselectivity of the enone formation?
Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) favor (E)-isomer formation due to stabilization of the transition state. Catalysts like CAN (ceric ammonium nitrate) enhance regioselectivity in benzimidazole-pyrrolidine coupling (see for analogous reactions). Kinetic studies (e.g., varying temperature from 25°C to 80°C) can optimize the (E)/(Z) ratio, monitored via HPLC .
Q. What strategies resolve contradictions in biological activity data across different assays?
Answer:
- Control experiments: Use positive controls (e.g., known kinase inhibitors) to validate assay conditions.
- Dose-response curves: Test concentrations from 1 nM to 100 µM to identify non-specific effects at high doses.
- Orthogonal assays: Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (MTT assay) to distinguish target-specific activity from cytotoxicity .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Q. What experimental design considerations mitigate sample degradation during long-term stability studies?
Answer:
- Storage conditions: Use amber vials at −80°C under argon to prevent photodegradation and oxidation.
- Stabilizers: Add antioxidants (e.g., 0.1% BHT) for solutions in DMSO or ethanol.
- Monitoring: Employ LC-MS at intervals (0, 1, 3, 6 months) to track degradation products. highlights cooling systems to minimize organic compound degradation during prolonged experiments .
Methodological Challenges and Solutions
Q. Why might NMR spectra show unexpected splitting patterns for the pyrrolidine protons?
Answer: Restricted rotation around the pyrrolidine-benzimidazole bond can cause dynamic NMR effects . To resolve:
Q. How can researchers improve the solubility of this compound for in vitro assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
